2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide
Description
This compound is a dihydropyrimidinone derivative featuring a pyridin-2-yl acetamide substituent. The dihydropyrimidinone (DHPM) scaffold is notable for its conformational flexibility and hydrogen-bonding capacity, which often enhances binding to biological targets. The 4-methylphenyl group at the pyrimidine ring’s 4-position and the pyridin-2-yl acetamide moiety likely influence solubility, stability, and target affinity .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-5-7-14(8-6-13)15-10-18(24)22(12-20-15)11-17(23)21-16-4-2-3-9-19-16/h2-10,12H,11H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQPQIKQTUNAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide typically involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine. This intermediate is then reacted with 2-bromoacetylpyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of a catalyst.
Major Products
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting a promising avenue for further development as an anticancer agent .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Its mechanism appears to involve the inhibition of bacterial DNA synthesis, making it a candidate for the development of new antibiotics.
Case Study:
In vitro studies reported in Antibiotics journal revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains .
Anti-inflammatory Properties
Compounds within this class have shown potential anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation.
Case Study:
Research highlighted in Pharmacology Reports indicated that these compounds could reduce inflammation markers in animal models of arthritis, providing a basis for their use in treating inflammatory diseases .
CNS Activity
There is emerging evidence suggesting that derivatives may possess neuroprotective effects and could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Case Study:
A recent study published in Neuropharmacology explored the neuroprotective effects of similar compounds against beta-amyloid-induced toxicity in neuronal cells, indicating their potential role in neurodegenerative disease management .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Pyrimidine derivative + Acetamide | Formation of intermediate |
| Step 2 | Base (e.g., KOH) + Solvent (dioxane) | Final product synthesis |
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs (DHPM core, acetamide substituents, or aryl/pyridyl groups) based on available
Table 1: Structural and Physicochemical Comparisons
* Molecular weight calculated based on standard atomic masses.
Key Observations
Core Modifications: The target compound lacks the thioether linkage seen in analogs like 5.12 and the allyl group in ’s compound. This absence may reduce its electrophilicity and alter metabolic stability .
Substituent Effects :
- The pyridin-2-yl acetamide group distinguishes the target compound from benzyl or 4-methylphenyl analogs. Pyridyl groups often enhance solubility and π-π stacking interactions in biological systems .
- In ’s allyl-substituted analog, the allyl group introduces steric bulk, which may hinder target binding but improve membrane permeability .
Physical Properties :
- Melting points for DHPM derivatives vary widely: simpler analogs (e.g., 5.12) melt near 196°C, while fused heterocycles (e.g., ’s compounds) exceed 300°C, reflecting increased crystallinity and intermolecular forces .
- Predicted pKa values (~7.83 for ’s compound) suggest weak basicity, aligning with the DHPM core’s tautomeric equilibria .
Research Findings and Limitations
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous DHPM derivatives, such as alkylation of 2-thiopyrimidin-4-ones with chloroacetamides (as in ) .
- Knowledge Gaps: Absence of experimental data (e.g., IC₅₀ values, solubility measurements) limits mechanistic insights. Further studies should prioritize pharmacokinetic profiling and target validation.
Notes
- Evidence Limitations : Data for the target compound are sparse; comparisons rely on extrapolation from analogs. and parts of were excluded due to irrelevance or inaccessibility.
- Structural Diversity : Substitutions at the pyrimidine 2- and 4-positions critically modulate bioactivity, as seen in dual kinase inhibitors () versus simpler antimicrobial analogs ().
Biological Activity
The compound 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide is a derivative of dihydropyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 255.3 g/mol. The structure features a pyrimidine ring substituted with a methylphenyl group and a pyridine moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Dihydropyrimidine derivatives have shown efficacy against various bacterial strains and fungi.
- Antiviral Properties : Some derivatives inhibit viral replication, particularly in RNA viruses.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in autoimmune diseases.
Table 1: Summary of Biological Activities
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory responses. This inhibition can lead to decreased production of reactive oxygen species (ROS) and reduced tissue damage during inflammation .
- Interference with Viral Replication : Dihydropyrimidines can disrupt viral life cycles by targeting specific viral enzymes or cellular receptors necessary for viral entry and replication .
- Modulation of Immune Responses : By affecting cytokine signaling pathways, these compounds may help regulate immune responses, making them potential candidates for treating autoimmune disorders .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A recent study demonstrated that a related dihydropyrimidine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
- Investigation of Antiviral Properties : Another research focused on the antiviral potential of pyrimidine derivatives against hepatitis C virus (HCV), showing that certain compounds could inhibit NS5B RNA polymerase with IC50 values below 10 µM, indicating strong antiviral effects .
- Anti-inflammatory Mechanism Exploration : In vitro studies revealed that some dihydropyrimidines could significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
